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molecular formula C12H17N5O4 B8815072 Entecavir hydrate

Entecavir hydrate

Cat. No. B8815072
M. Wt: 295.29 g/mol
InChI Key: YXPVEXCTPGULBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569491B2

Procedure details

The compound of formula (XIV) obtained in Example 1-10 (1.1 g) was mixed with distilled water (16.5 ml) and stirred at 95° C. for 1 hr. The resulting solution was cooled to room temperature to crystallize and stirred at 10° C. for 1 hr. The resulting solid was filtered and dried under a nitrogen atmosphere to obtain the title compound with a purity of 99.8% or more as a white-colored solid (0.9 g, yield: 96.9%).
Name
( XIV )
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
Name
Yield
96.9%

Identifiers

REACTION_CXSMILES
CN(C)C=[O:4].[NH2:6][C:7]1[NH:8][C:9](=[O:25])[C:10]2[N:11]=[CH:12][N:13]([CH:16]3[CH2:20][CH:19]([OH:21])[CH:18]([CH2:22][OH:23])[C:17]3=[CH2:24])[C:14]=2[N:15]=1>O>[OH2:4].[NH2:6][C:7]1[NH:8][C:9](=[O:25])[C:10]2[N:11]=[CH:12][N:13]([CH:16]3[CH2:20][CH:19]([OH:21])[CH:18]([CH2:22][OH:23])[C:17]3=[CH2:24])[C:14]=2[N:15]=1 |f:0.1,3.4|

Inputs

Step One
Name
( XIV )
Quantity
1.1 g
Type
reactant
Smiles
CN(C=O)C.NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
Name
Quantity
16.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred at 95° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to crystallize
STIRRING
Type
STIRRING
Details
stirred at 10° C. for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under a nitrogen atmosphere

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O.NC=1NC(C=2N=CN(C2N1)C1C(C(C(C1)O)CO)=C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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